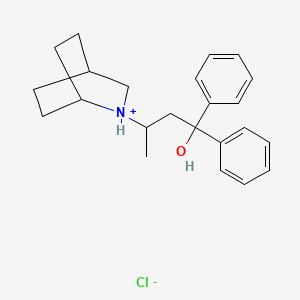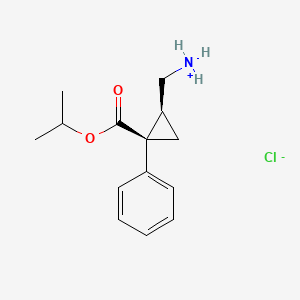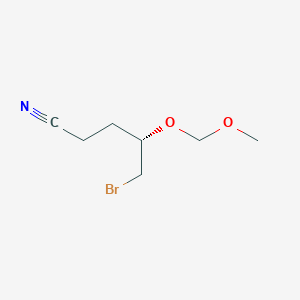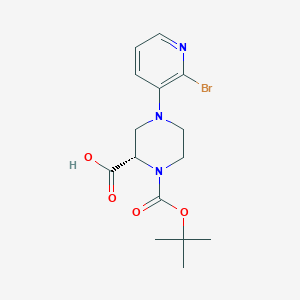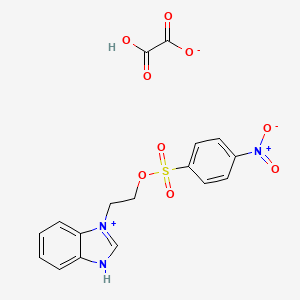
(4-Hydroxy-4-phenyl-4-(2-pyridyl)-2-butynyl)trimethylammonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Hydroxy-4-phenyl-4-(2-pyridyl)-2-butynyl)trimethylammonium bromide is a quaternary ammonium compound with a complex structure that includes a hydroxy group, a phenyl group, a pyridyl group, and a butynyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-4-phenyl-4-(2-pyridyl)-2-butynyl)trimethylammonium bromide typically involves multiple steps. One common method includes the alkylation of a pyridine derivative with a phenylacetylene derivative, followed by the introduction of a hydroxy group and the formation of the quaternary ammonium salt. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(4-Hydroxy-4-phenyl-4-(2-pyridyl)-2-butynyl)trimethylammonium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxy group or to convert the alkyne to an alkene or alkane using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst, anhydrous conditions.
Substitution: Sodium chloride, sodium iodide, sodium hydroxide, aqueous or organic solvents.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alkene or alkane derivative.
Substitution: Formation of different quaternary ammonium salts.
科学研究应用
Chemistry
In chemistry, (4-Hydroxy-4-phenyl-4-(2-pyridyl)-2-butynyl)trimethylammonium bromide is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures. It can also serve as a catalyst or a ligand in various chemical reactions.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, allowing researchers to investigate biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may have applications in the treatment of certain diseases or conditions due to its ability to interact with biological targets.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique structure makes it valuable for the development of new materials and products.
作用机制
The mechanism of action of (4-Hydroxy-4-phenyl-4-(2-pyridyl)-2-butynyl)trimethylammonium bromide involves its interaction with molecular targets such as proteins, enzymes, or receptors. The hydroxy, phenyl, and pyridyl groups contribute to its binding affinity and specificity. The quaternary ammonium group enhances its solubility and stability in aqueous environments. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to various physiological effects.
相似化合物的比较
Similar Compounds
- (4-Hydroxy-4-phenyl-4-(2-pyridyl)-2-butynyl)trimethylammonium chloride
- (4-Hydroxy-4-phenyl-4-(2-pyridyl)-2-butynyl)trimethylammonium iodide
- (4-Hydroxy-4-phenyl-4-(2-pyridyl)-2-butynyl)trimethylammonium hydroxide
Uniqueness
Compared to similar compounds, (4-Hydroxy-4-phenyl-4-(2-pyridyl)-2-butynyl)trimethylammonium bromide has unique properties due to the presence of the bromide ion This can influence its reactivity, solubility, and interaction with biological targets
属性
CAS 编号 |
2110-33-0 |
|---|---|
分子式 |
C18H21BrN2O |
分子量 |
361.3 g/mol |
IUPAC 名称 |
(4-hydroxy-4-phenyl-4-pyridin-2-ylbut-2-ynyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C18H21N2O.BrH/c1-20(2,3)15-9-13-18(21,16-10-5-4-6-11-16)17-12-7-8-14-19-17;/h4-8,10-12,14,21H,15H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
ITUWZGNLDNDFGV-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)CC#CC(C1=CC=CC=C1)(C2=CC=CC=N2)O.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13734368.png)
![diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13734382.png)
![Disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13734391.png)
![Acetamide,N-[(5-oxo-3-pyrazolin-3-yl)methyl]-(8ci)](/img/structure/B13734397.png)

